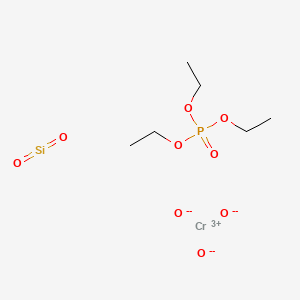
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate is a complex compound with the molecular formula C6H15CrO9PSi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate typically involves the reaction of chromium oxide (CrO3) with triethyl phosphate and silica. This reaction can be carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve solid-state reactions at low temperatures, often using a surfactant template such as cetyltrimethyl ammonium bromide (CTAB) to achieve mesoporous structures. This method allows for the formation of highly ordered pore arrays, which are beneficial for various applications .
Chemical Reactions Analysis
Types of Reactions: Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium and the specific conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various chromium-containing compounds and silicates .
Scientific Research Applications
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including the dehydration of alcohols and the oxidative dehydrogenation of alkanes . In industry, it is used in the production of advanced materials and coatings .
Mechanism of Action
The mechanism by which Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate exerts its effects involves the interaction of chromium with various molecular targets and pathways. Chromium is known to play a role in carbohydrate, lipid, and protein metabolism, and its actions are mediated through the activation of AMP-activated protein kinase (AMPK) and other molecular pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate include other chromium-containing compounds such as chromium(III) oxide and chromium phosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: Its mesoporous structure, achieved through specific synthetic methods, further enhances its utility in various fields .
Properties
Molecular Formula |
C6H15CrO9PSi-3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate |
InChI |
InChI=1S/C6H15O4P.Cr.O2Si.3O/c1-4-8-11(7,9-5-2)10-6-3;;1-3-2;;;/h4-6H2,1-3H3;;;;;/q;+3;;3*-2 |
InChI Key |
GBMLQSWZSOXCKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC.[O-2].[O-2].[O-2].O=[Si]=O.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





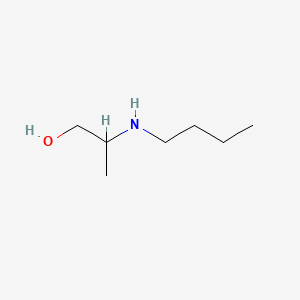
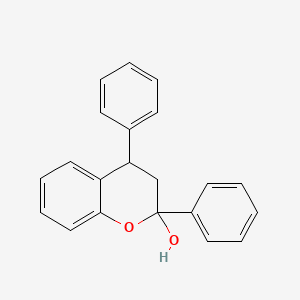

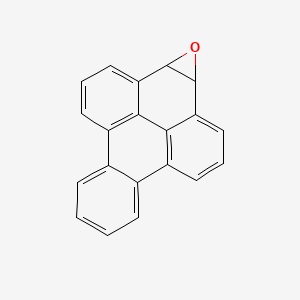
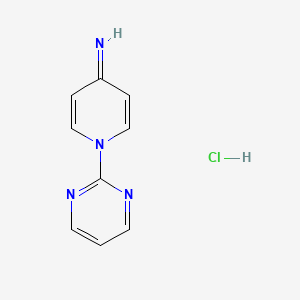





![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)
